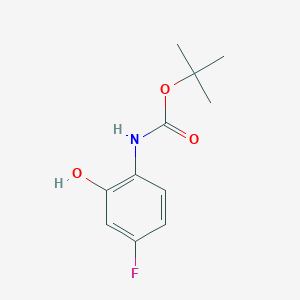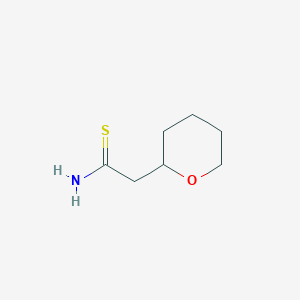
(3-Aminopyridin-4-yl)boronic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopyridin-4-yl)boronic acid dihydrochloride is a boronic acid derivative with the molecular formula C5H9BCl2N2O2 and a molecular weight of 210.86 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)boronic acid dihydrochloride typically involves the reaction of 3-aminopyridine with boronic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions: (3-Aminopyridin-4-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
科学研究应用
(3-Aminopyridin-4-yl)boronic acid dihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Aminopyridin-4-yl)boronic acid dihydrochloride involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
- (4-Aminophenyl)boronic acid
- (3-Aminophenyl)boronic acid
- (2-Aminopyridin-4-yl)boronic acid
Comparison: (3-Aminopyridin-4-yl)boronic acid dihydrochloride is unique due to its specific structure, which allows for selective interactions in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various applications .
属性
分子式 |
C5H9BCl2N2O2 |
|---|---|
分子量 |
210.85 g/mol |
IUPAC 名称 |
(3-aminopyridin-4-yl)boronic acid;dihydrochloride |
InChI |
InChI=1S/C5H7BN2O2.2ClH/c7-5-3-8-2-1-4(5)6(9)10;;/h1-3,9-10H,7H2;2*1H |
InChI 键 |
ZYAWDMCGWOECCK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NC=C1)N)(O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


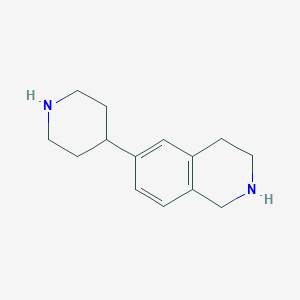
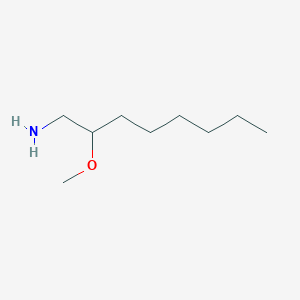


![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
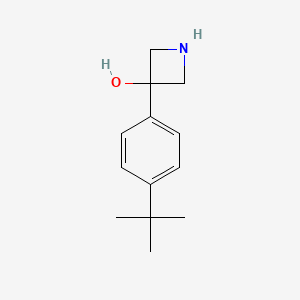
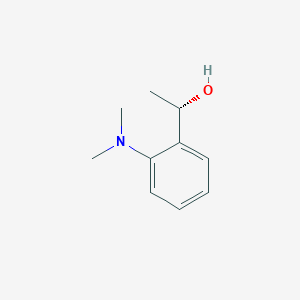
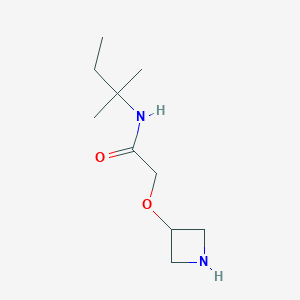
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)


